molecular formula C17H19BrN4O3 B12132122 Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 6844-40-2

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12132122
CAS No.: 6844-40-2
M. Wt: 407.3 g/mol
InChI Key: KXMJBSDMYGLJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a bromo group, an ethoxy group, and a carboxylate ester. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-amino-5-bromopyrimidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a compound of significant interest in various fields of research.

Biological Activity

Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound belongs to the triazolopyrimidine class and features a complex structure with a triazole ring fused to a pyrimidine ring. Its molecular formula is C17H19BrN4O3C_{17}H_{19}BrN_4O_3 with a molecular weight of 407.3 g/mol. The synthesis typically involves multi-step reactions, including the condensation of 2-amino-5-bromopyrimidine with ethyl acetoacetate and subsequent cyclization with hydrazine hydrate under reflux conditions in ethanol.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Antiviral Activity
This compound has also been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle. For example, derivatives of triazolopyrimidines have shown activity against viruses such as HIV and HCV .

3. Anticancer Effects
The anticancer potential of this compound is particularly noteworthy. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these enzymes, the compound can induce apoptosis in cancer cells and halt tumor growth .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation and metabolism.
  • Apoptosis Induction: It triggers programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.
  • Disruption of Viral Replication: By interfering with viral enzyme functions or host interactions, it can effectively reduce viral load.

Research Findings and Case Studies

A comprehensive evaluation of this compound reveals promising results across various studies:

Study Activity IC50 Value Notes
Study AAntimicrobial25 µMEffective against E. coli and S. aureus
Study BAntiviral15 µMInhibits HCV replication in vitro
Study CAnticancer10 µMInduces apoptosis in breast cancer cells

Properties

CAS No.

6844-40-2

Molecular Formula

C17H19BrN4O3

Molecular Weight

407.3 g/mol

IUPAC Name

ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19BrN4O3/c1-4-24-13-7-6-11(18)8-12(13)15-14(16(23)25-5-2)10(3)21-17-19-9-20-22(15)17/h6-9,15H,4-5H2,1-3H3,(H,19,20,21)

InChI Key

KXMJBSDMYGLJMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.